molecular formula C22H22FN5O2 B11615561 1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

1-(4-fluorobenzyl)-3,7-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11615561
M. Wt: 407.4 g/mol
InChI Key: KGUDHNQIRUQFRK-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with fluorophenyl, methyl, and phenylethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the fluorophenyl, methyl, and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar compounds to 1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and therapeutic potential. Examples of similar compounds include:

This detailed article provides a comprehensive overview of 1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(2-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C22H22FN5O2/c1-26-18-19(25-21(26)24-13-12-15-6-4-3-5-7-15)27(2)22(30)28(20(18)29)14-16-8-10-17(23)11-9-16/h3-11H,12-14H2,1-2H3,(H,24,25)

InChI Key

KGUDHNQIRUQFRK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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